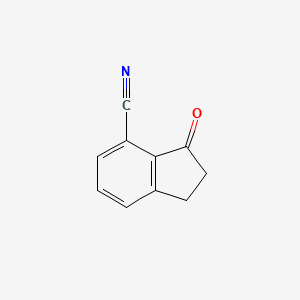

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile

Übersicht

Beschreibung

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is an organic compound with the molecular formula C10H7NO It is a derivative of indanone, characterized by the presence of a nitrile group at the fourth position and a ketone group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile typically involves the cyclization of 3-(2-cyanophenyl)propanoic acid. This process can be catalyzed by acids such as p-toluenesulfonic acid in toluene, leading to the formation of the indanone structure with a nitrile group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar cyclization reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of robust catalysts and optimized reaction parameters would be essential for efficient industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted indanone derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile serves as a precursor for synthesizing numerous organic compounds. Its cyano group enables it to undergo critical transformations that facilitate the introduction of functional groups at specific positions within the molecule. This versatility is crucial for developing complex chemical structures used in pharmaceuticals and agrochemicals .

Pharmaceutical Development

The compound is utilized as a key intermediate in the synthesis of biologically active molecules. Its derivatives have been explored for their potential therapeutic effects, particularly in treating diseases such as Alzheimer's and HIV/AIDS. For instance, compounds derived from indanone structures are known to exhibit significant biological activity and are often investigated for their medicinal properties .

Material Science

In addition to its applications in medicinal chemistry, this compound is also studied for its role in material science. It can be used to create specialized chemical compounds that serve as dyes or photoinitiators in polymerization processes. The ability to modify its structure allows researchers to tailor materials for specific electronic or optical applications .

Case Study 1: Synthesis of Spiropyrrolidines

A study highlighted the use of indane derivatives, including this compound, in synthesizing spiropyrrolidines. The process involved multiple steps of condensation and functionalization, demonstrating the compound's utility in creating complex molecular architectures with potential pharmacological effects .

Case Study 2: Indane Derivatives in Drug Design

Research has shown that indane derivatives can serve as scaffolds for designing new drugs. For example, Donepezil and Indinavir are notable drugs derived from indanone structures that have been extensively studied for their effectiveness against Alzheimer’s disease and HIV/AIDS respectively. The structural similarity with this compound suggests that it could lead to the discovery of new therapeutic agents .

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile and its derivatives often involves interaction with specific molecular targets. For instance, its derivatives that act as AMPA receptor antagonists inhibit the activity of these receptors, which are involved in excitatory neurotransmission in the brain . This inhibition can lead to anticonvulsant effects, making these compounds valuable in the treatment of neurological disorders.

Vergleich Mit ähnlichen Verbindungen

- 4-Cyano-1-indanone

- 4-Cyanoindanone

- 1-Oxo-2,3-dihydroindene-4-carbonitrile

Comparison: 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. Its derivatives also exhibit unique biological activities, particularly as AMPA receptor antagonists, which are not as pronounced in other similar compounds .

Biologische Aktivität

2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile is an organic compound with significant biological activity, particularly in the context of neurological and antimicrobial applications. This article explores its biochemical properties, mechanisms of action, and potential therapeutic uses based on recent research findings.

Target Receptors

The primary biological target for this compound is the AMPA receptor , a subtype of glutamate receptors in the brain. The compound functions as an AMPA antagonist , inhibiting excitatory neurotransmission. This inhibition can lead to altered neuronal excitability and synaptic plasticity, making it a candidate for anticonvulsant therapies.

Cellular Effects

The compound has been shown to influence various cellular processes:

- Modulation of Enzyme Activity : It interacts with specific enzymes, potentially altering metabolic pathways and influencing cellular signaling.

- Anticonvulsant Activity : In animal models, it has demonstrated anticonvulsant properties at lower doses without significant side effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. While specific mechanisms remain to be fully elucidated, studies suggest it may inhibit bacterial growth and show efficacy against certain pathogens.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is necessary to confirm these effects and understand the underlying mechanisms.

Research Applications

This compound serves as a versatile building block in organic synthesis. Its derivatives are being explored for various applications:

Case Studies

Several studies have highlighted the biological activity of this compound:

- Anticonvulsant Activity Study : In a controlled experiment involving animal models, lower doses of the compound were found to significantly reduce seizure frequency without notable side effects, indicating its potential as an anticonvulsant agent.

- Antimicrobial Efficacy Research : A recent study evaluated its effectiveness against various bacterial strains, demonstrating promising results that warrant further investigation into its use as an antimicrobial agent.

Eigenschaften

IUPAC Name |

3-oxo-1,2-dihydroindene-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-6-8-3-1-2-7-4-5-9(12)10(7)8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHKVONJPYQVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443642 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215362-26-8 | |

| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.